molecular formula C4H2Br2N2 B1337857 2,5-Dibromopyrimidine CAS No. 32779-37-6

2,5-Dibromopyrimidine

Cat. No. B1337857
CAS RN: 32779-37-6
M. Wt: 237.88 g/mol
InChI Key: XAHITOJPIWZJHD-UHFFFAOYSA-N
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Patent
US05872301

Procedure details

A solution of 104 g of 2,5-dibromopyrimidine, 100 g of 4-benzoxyphenylboronic acid, 4.75 g of Pd (10% on activated charcoal), 4.5 g of triphenylphosphene and 93 g of sodium carbonate in 1 l of toluene, 0.5 l of ethanol and 0.3 l of water is heated at 80° C. for 24 hours. After filtration, the organic phase is separated off and evaporated to dryness in vacuo. The residue is recrystallized from acetonitrile: 83 g of solids of melting point 153°-155° C.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Name
Quantity
0.3 L
Type
solvent
Reaction Step One
Name
Quantity
4.75 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH2:9]([O:16][C:17]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.O.[Pd]>[Br:8][C:5]1[CH:4]=[N:3][C:2]([C:20]2[CH:21]=[CH:22][C:17]([O:16][CH2:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:18][CH:19]=2)=[N:7][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
104 g
Type
reactant
Smiles
BrC1=NC=C(C=N1)Br
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)B(O)O
Name
Quantity
93 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.5 L
Type
solvent
Smiles
C(C)O
Name
Quantity
0.3 L
Type
solvent
Smiles
O
Name
Quantity
4.75 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from acetonitrile

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC(=NC1)C1=CC=C(C=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.